5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl-
CAS No.: 69405-69-2
Cat. No.: VC20492038
Molecular Formula: C17H16BrNO2
Molecular Weight: 346.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69405-69-2 |
|---|---|
| Molecular Formula | C17H16BrNO2 |
| Molecular Weight | 346.2 g/mol |
| IUPAC Name | 4-bromo-6-[(dimethylamino)methyl]-2-phenyl-1-benzofuran-5-ol |
| Standard InChI | InChI=1S/C17H16BrNO2/c1-19(2)10-12-8-15-13(16(18)17(12)20)9-14(21-15)11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3 |
| Standard InChI Key | MZCIXRJQZBVKCJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzofuran scaffold—a fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 1, 2, and oxygen at position 1). Substitutents include:
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Bromine at position 4, introducing steric bulk and electrophilic reactivity.
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Dimethylaminomethyl (-CH2N(CH3)2) at position 6, contributing basicity and hydrogen-bonding potential.
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Phenyl at position 2, enhancing aromatic stacking interactions.
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Hydroxyl at position 5, enabling hydrogen bonding and acidity (pKa ~10–12).
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-6-(dimethylaminomethyl)-2-phenyl-1-benzofuran-5-ol |
| Molecular Formula | C17H16BrNO2 |
| Molecular Weight | 346.22 g/mol |
| CAS Number | Not formally assigned |
| SMILES | Brc1c(c2c(cc1O)oc(c2c3ccccc3)CN(C)C)O |
The dimethylaminomethyl group distinguishes this compound from analogs like 5-benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (CAS 100347-63-5), where ethyl groups replace methyl substituents.
Stereoelectronic Effects
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Bromine: The electron-withdrawing nature of bromine deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to existing groups.
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Dimethylaminomethyl: The tertiary amine adopts a trigonal pyramidal geometry, with lone-pair electrons enabling protonation (pKa ~8–9) and coordination to metal catalysts.
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Hydroxyl: The -OH group participates in intramolecular hydrogen bonding with the furan oxygen, stabilizing the planar conformation .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary strategies emerge for constructing the benzofuran core:
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Cyclization of pre-functionalized precursors (e.g., o-hydroxyaryl propargyl ethers).
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Late-stage functionalization of a preformed benzofuran skeleton.
Wittig Reaction-Based Approach
Adapting methodologies from 4-bromobenzo[b]thiophene synthesis , a Wittig reaction could assemble the benzofuran core:
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Etherification: React 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan under basic conditions to form a thioether intermediate.
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Phosphonium Salt Formation: Treat the intermediate with triphenylphosphine to generate a phosphonium ylide.
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Cyclization: Employ a sodium hydride-mediated Wittig reaction to cyclize the ylide, yielding the benzofuran skeleton.
Critical Parameters:
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Solvent selection (toluene or DMF) to optimize yield.
Mannich Reaction for Aminomethylation
Introducing the dimethylaminomethyl group post-cyclization:
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Bromination: Electrophilic bromination at position 4 using Br2/FeBr3.
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Mannich Reaction: React the brominated intermediate with dimethylamine and formaldehyde to install the -CH2N(CH3)2 group at position 6.
Yield Optimization:
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Stoichiometric excess of dimethylamine (1.2–1.5 eq).
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Polar aprotic solvents (e.g., DMF) to stabilize transition states.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Wittig Cyclization | 65–79 | 95–98 | Byproduct formation |
| Mannich Functional. | 70–85 | 97–99 | Regioselectivity control |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) due to hydroxyl and amine groups. Limited solubility in water (<1 mg/mL).
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Stability: Sensitive to light and oxidants. Store under inert atmosphere (N2/Ar) at -20°C.
Table 3: Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C (est.) |
| Decomposition Temp. | >250°C |
Acid-Base Behavior
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Hydroxyl Group: pKa ≈ 10.2 (calculated via Hammett substituent constants).
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Dimethylamine: Protonated at physiological pH (pKa ≈ 8.9), enhancing water solubility in acidic media.
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl3)
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δ 7.82 (d, J=8.4 Hz, 1H, H-3): Deshielded by bromine.
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δ 6.92 (s, 1H, H-7): Coupling with H-3.
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δ 3.45 (s, 2H, -CH2N): Adjacent to electronegative nitrogen.
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δ 2.28 (s, 6H, N(CH3)2): Methyl group singlet.
¹³C NMR (100 MHz, CDCl3)
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δ 158.4 (C-5, hydroxylated).
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δ 115.2 (C-4, brominated).
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δ 45.7 (-CH2N).
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δ 38.2 (N(CH3)2).
Infrared Spectroscopy (IR)
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ν 3250 cm⁻¹: O-H stretch (broad).
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ν 2920 cm⁻¹: C-H stretch (methyl).
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ν 1590 cm⁻¹: C=C aromatic.
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ν 560 cm⁻¹: C-Br bending.
Reactivity and Derivatization
Electrophilic Substitution
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Nitration: Occurs at position 3 (meta to bromine).
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Suzuki Coupling: Bromine serves as a leaving group for palladium-catalyzed cross-coupling with aryl boronic acids.
Functional Group Transformations
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Amine Alkylation: Quaternary ammonium salts form via reaction with alkyl halides.
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Hydroxyl Protection: Silylation (e.g., TBSCl) prevents undesired oxidation during synthesis.
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